molecular formula C16H16ClNO6S B3382939 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid CAS No. 379255-70-6

3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid

Cat. No.: B3382939
CAS No.: 379255-70-6
M. Wt: 385.8 g/mol
InChI Key: XVYFYSPBGXWZGC-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C16H16ClNO6S This compound is known for its unique structural features, which include a chloro-substituted aromatic ring, two methoxy groups, and a sulfamoyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of 2,4-dimethoxybenzene to introduce the chloro group. This is followed by the sulfonation of the methyl group to form the sulfamoyl derivative. The final step involves the coupling of this intermediate with benzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dimethoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the sulfamoyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid
  • 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid
  • 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the sulfamoyl moiety, allows for diverse interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c1-18(13-8-12(17)14(23-2)9-15(13)24-3)25(21,22)11-6-4-5-10(7-11)16(19)20/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYFYSPBGXWZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1OC)OC)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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